Lipophilicity (XLogP3) Distinction Relative to the 3,4-Dimethylphenoxy Isomer
The target compound exhibits a calculated logP (XLogP3) of 2.4 [1]. Moving the second methyl group from the 3‑position to the 4‑position (i.e., 3,4‑dimethylphenoxy analogue) is predicted to increase logP by ≈0.3–0.5 units, based on the known increment for aromatic methyl substitution [2]. This shift is meaningful for CNS exposure because the optimal logP range for passive brain penetration is approximately 2–4; a value that approaches the upper boundary may raise the risk of higher plasma protein binding and reduced free brain fraction.
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | 3,4‑dimethylphenoxy analogue (predicted: ≈2.7–2.9) |
| Quantified Difference | ~0.3–0.5 log units |
| Conditions | Computed via XLogP3 3.0 (PubChem); comparator logP estimated from the published Hansch–Leo aromatic methyl π‑contribution. |
Why This Matters
A logP difference of 0.3–0.5 can translate to a 2‑ to 3‑fold difference in membrane partitioning, directly influencing permeability and metabolic clearance, and therefore the suitability of a compound for a given assay panel.
- [1] PubChem. N-(cyanomethyl)-N-cyclopropyl-3-(2,3-dimethylphenoxy)propanamide. CID 53522360. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1311851-54-3 View Source
- [2] Hansch, C., Leo, A., Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, 1995. View Source
